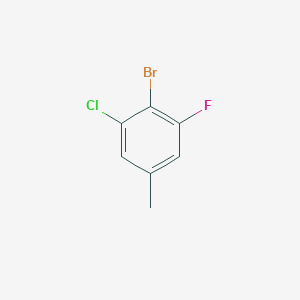

4-Bromo-3-chloro-5-fluorotoluene

Description

Significance of Halogenated Arenes in Advanced Organic Synthesis

Halogenated aromatic compounds, or haloarenes, are of paramount importance in modern organic synthesis. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into an aromatic ring is a frequently utilized strategy. rsc.org Halogens can serve as valuable leaving groups in various reactions, including nucleophilic substitution and cross-coupling reactions, which are foundational methods for constructing complex molecules. rsc.org

The process of introducing a halogen to an aromatic ring, known as halogenation, is a classic example of an electrophilic aromatic substitution. organicmystery.comlibretexts.org In this type of reaction, a catalyst, typically a Lewis acid, is used to increase the electrophilicity of the halogen, enabling it to react with the aromatic ring. organicmystery.comlibretexts.org The resulting haloarenes are often not the final product but rather key intermediates. rsc.org Their utility is central to the synthesis of a vast number of products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org The strategic placement of halogens on an aromatic ring can also influence the molecule's physical, chemical, and biological properties.

Research Context of 4-Bromo-3-chloro-5-fluorotoluene

This compound is a polysubstituted aromatic compound that serves as a specialized building block in organic synthesis. Its structure, featuring three different halogen atoms (bromine, chlorine, and fluorine) at specific positions on the toluene (B28343) ring, makes it a unique intermediate for creating highly functionalized molecules. The distinct electronic properties and reactivity of each halogen allow for selective chemical transformations.

This compound and its isomers are valuable in medicinal chemistry research and in the development of new materials. For instance, related halogen-rich pyridines are recognized as important building blocks for creating pentasubstituted pyridines, which are scaffolds of interest in drug discovery. nih.gov The synthesis of specific isomers like 4-bromo-3-fluorotoluene (B33196) has been reported through methods such as the Sandmeyer reaction, starting from materials like o-nitro-p-toluidine. chemicalbook.comchemicalbook.comresearchgate.net The precise arrangement of the bromo, chloro, and fluoro substituents on the toluene frame provides a platform for targeted chemical modifications, making it a compound of interest for researchers developing complex molecular architectures.

Scope and Research Objectives

The primary research objective concerning this compound is its utilization as a versatile intermediate in the synthesis of more complex and often biologically active molecules. The distinct reactivity of the C-Br, C-Cl, and C-F bonds allows for a stepwise and site-selective introduction of other functional groups through various cross-coupling reactions.

Key research goals involving this compound typically include:

Selective Functionalization: Exploiting the differential reactivity of the halogens to perform sequential reactions. For example, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective substitution at the bromine-bearing position.

Synthesis of Novel Compounds: Using this compound as a starting material to construct novel molecular frameworks for applications in pharmaceuticals, agrochemicals, or materials science.

Methodology Development: Investigating new synthetic methods or optimizing existing ones to efficiently and selectively transform this and similar polyhalogenated arenes.

The strategic value of this compound lies in its potential to serve as a cornerstone for building molecular complexity in a controlled and predictable manner.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5BrClF |

| Molecular Weight | 223.47 g/mol |

| CAS Number | 1365583-05-3 |

| Appearance | Not specified, likely a solid or liquid |

This table contains data for this compound and is compiled from general chemical knowledge for similar compounds, as specific experimental data is not widely available in the public domain.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFGZLPMVDTBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloro 5 Fluorotoluene and Analogues

Electrophilic Aromatic Substitution (EAS) Approaches

The primary route for the synthesis of 4-Bromo-3-chloro-5-fluorotoluene is through electrophilic aromatic substitution (EAS). This class of reactions involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.egwikipedia.org For the target molecule, the logical precursor is 3-chloro-5-fluorotoluene. The key challenge lies in the regioselective introduction of a bromine atom onto this pre-substituted ring.

The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl (-CH₃) group at position 1, the chloro (-Cl) group at position 3, and the fluoro (-F) group at position 5.

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

Chloro (-Cl) and Fluoro (-F) Groups: These are deactivating groups due to their inductive electron-withdrawing effects, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. vanderbilt.edu

In the case of 3-chloro-5-fluorotoluene, all three substituents cooperatively direct the incoming electrophile to the available ortho and para positions (C2, C4, and C6). The substitution is expected to occur predominantly at the C4 position, which is para to the activating methyl group and ortho to both the chloro and fluoro substituents. This position is electronically favored and sterically accessible, making it the most probable site for bromination.

Regioselective Bromination Strategies

The introduction of a bromine atom onto the 3-chloro-5-fluorotoluene ring is a crucial step. This is typically achieved through electrophilic aromatic halogenation, where a source of electrophilic bromine is generated to attack the electron-rich aromatic ring. wikipedia.org

For the bromination of aromatic compounds, especially those that are deactivated by the presence of halogens, a Lewis acid catalyst is typically required to polarize the bromine molecule (Br₂), making it a more potent electrophile. wikipedia.orgpressbooks.pub Common catalysts include iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). wikipedia.org Often, these are generated in situ by adding iron filings to the reaction mixture containing bromine. wikipedia.org The mechanism involves the formation of a highly electrophilic complex that is then attacked by the aromatic ring. youtube.comlibretexts.org

A combination of iron and iodine in a solvent like glacial acetic acid has been shown to be effective for the bromination of substituted toluenes. For instance, a patented process for the preparation of 3-bromo-4-fluorotoluene from 4-fluorotoluene utilizes an iron powder and iodine catalyst system in glacial acetic acid. google.com This system enhances the proportion of the desired isomer. google.com Applying this to the synthesis of this compound, the reaction would involve treating 3-chloro-5-fluorotoluene with molecular bromine in the presence of a catalyst like Fe/I₂.

Table 1: Illustrative Catalyst Systems for Aromatic Bromination

| Catalyst System | Brominating Agent | Typical Substrate | Role of Catalyst |

| FeBr₃ / Fe | Br₂ | Benzene (B151609), Deactivated Aromatics | Generates a highly electrophilic Br⁺ source. pressbooks.publibretexts.org |

| Fe / I₂ in Acetic Acid | Br₂ | Substituted Toluenes | Enhances reactivity and can influence regioselectivity. google.com |

| Zeolite with Fe₂O₃ | Br₂ | Non-activated Aromatics | In situ formation of FeBr₃ from HBr byproduct and Fe₂O₃. rsc.org |

N-Bromosuccinimide (NBS) is a versatile reagent commonly used for bromination. organic-chemistry.org While it is most famously employed for the radical substitution of allylic and benzylic hydrogens (the Wohl-Ziegler reaction), it can also serve as a source of electrophilic bromine for aromatic ring bromination under specific conditions. organic-chemistry.orgquora.comvedantu.com

For NBS to act as an electrophilic brominating agent on an aromatic ring, the ring typically needs to be activated. manac-inc.co.jp For deactivated rings, the reaction often requires a strong acid, such as sulfuric acid, as a solvent or catalyst. manac-inc.co.jp Given that 3-chloro-5-fluorotoluene is deactivated by two halogens, using NBS for ring bromination would likely necessitate acidic conditions. However, a primary competing reaction with NBS is the radical bromination of the methyl group on the toluene (B28343) ring. quora.comacs.org Careful control of reaction conditions, such as the exclusion of light and radical initiators, would be essential to favor aromatic substitution over side-chain bromination.

The ratio of isomeric products in electrophilic aromatic substitution can be significantly influenced by various reaction parameters, including temperature, solvent, and catalyst choice. manac-inc.co.jprsc.org

Temperature: Lower reaction temperatures often favor the thermodynamically more stable product and can increase regioselectivity. In one study, the electrophilic bromination of a substituted aromatic compound at the lowest effective temperature showed high para/ortho selectivity, forming only the para isomer, whereas the ortho isomer began to form at higher temperatures. nih.gov

Solvent: The polarity of the solvent can affect the stability of the carbocation intermediate (the sigma complex) and influence the regioselectivity of the reaction. manac-inc.co.jp For example, the bromination of 3-substituted anilines with NBS shows that isomer ratios are greatly dependent on solvent polarity. manac-inc.co.jp

Catalyst: The choice of catalyst can also direct the position of substitution. Zeolites, for instance, are known to induce high para-selectivity in the bromination of substrates like toluene, likely due to steric constraints imposed by the catalyst's porous structure. mdpi.com

Table 2: Factors Influencing Regioselectivity in Aromatic Bromination

| Reaction Condition | Influence | Example |

| Temperature | Lower temperatures can increase selectivity for the sterically less hindered product. nih.gov | Bromination of a silyl-protected phenol yielded exclusively the para product at low temperatures. nih.gov |

| Solvent Polarity | Can alter the distribution of ortho, meta, and para isomers. manac-inc.co.jp | The isomer ratio in the NBS bromination of 3-chloroaniline changes significantly between CCl₄ and CH₃CN. manac-inc.co.jp |

| Catalyst Choice | Steric hindrance within the catalyst structure can favor para substitution. mdpi.com | Zeolite catalysts promote high para-selectivity in the bromination of toluene. mdpi.com |

Electrophilic Fluorination Methodologies

While the target molecule is synthesized via bromination, the synthesis of its fluorinated precursors or analogues can involve electrophilic fluorination. This approach introduces a fluorine atom directly onto an aromatic ring.

The development of modern electrophilic fluorinating agents has made the direct introduction of fluorine onto aromatic rings more feasible. Selectfluor® (F-TEDA-BF₄) is a widely used, user-friendly, and stable reagent for this purpose. sigmaaldrich.com It acts as a source of an electrophilic fluorine atom ("F⁺") that can attack a nucleophilic aromatic ring. sigmaaldrich.comwikipedia.org

The synthesis of the 3-chloro-5-fluorotoluene precursor could, in principle, be achieved via electrophilic fluorination of 3-chlorotoluene. The directing effects of the methyl (ortho, para-directing) and chloro (ortho, para-directing) groups would need to be considered. The reaction of an enol ester with Selectfluor is known to proceed via a polar two-electron process, leading to α-fluoroketones. nih.gov Similar polar mechanisms are proposed for its reaction with aromatic systems. nih.gov While direct fluorination of aromatic rings can sometimes lead to mixtures of isomers, the use of reagents like Selectfluor® has significantly improved the scope and selectivity of these transformations. wikipedia.orgsigmaaldrich.com

Optimized Conditions for Fluorination

The direct introduction of a fluorine atom onto an aromatic ring, especially one already bearing other halogen substituents, can be a complex process. Electrophilic fluorination is a common method, though it can be challenging to control the regioselectivity. For a substrate like 3-bromo-5-chlorotoluene, direct fluorination would need to favor substitution at the C4 position, which is sterically accessible and activated by the methyl group.

Optimization of fluorination reactions often involves the careful selection of the fluorinating agent, solvent, and reaction temperature. Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are often preferred due to their relative safety and ease of handling compared to elemental fluorine.

Key parameters for optimizing the fluorination of substituted toluenes include:

Fluorinating Agent: The reactivity of the fluorinating agent is crucial. For less activated rings, a more powerful agent may be necessary.

Solvent: The choice of solvent can significantly influence the reaction's outcome. Polar aprotic solvents are often used, and in some cases, highly polar solvents like nitromethane have been shown to activate fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) chinesechemsoc.org.

Temperature: The reaction temperature must be carefully controlled to balance the reaction rate with the potential for side reactions and decomposition, particularly when dealing with thermally sensitive compounds researchgate.net.

Catalyst: In some instances, a catalyst may be employed to enhance the rate and selectivity of the fluorination process.

The optimization of these conditions is essential to maximize the yield of the desired product while minimizing the formation of isomers and byproducts.

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for the synthesis of fluoroaromatic compounds. This approach typically involves the displacement of a leaving group, such as a halide or a nitro group, by a nucleophilic fluoride source. For SNAr to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group libretexts.orglibretexts.org. In the context of synthesizing this compound, a plausible SNAr strategy would involve a precursor with a suitable leaving group at the 5-position, activated by other substituents on the ring.

Halogen Exchange Reactions with Metal Fluorides

The halogen exchange (Halex) reaction is a widely used industrial process for the production of fluoroaromatic compounds semanticscholar.org. This reaction involves the displacement of a chlorine or bromine atom with fluorine using a metal fluoride, most commonly potassium fluoride (KF). The efficiency of the Halex reaction is highly dependent on the substrate, the metal fluoride, the solvent, and the reaction conditions semanticscholar.orggoogle.com.

For a substrate like 3,4-dichloro-5-bromotoluene, a Halex reaction could potentially replace one of the chlorine atoms with fluorine. The relative reactivity of the halogens typically follows the order I > Br > Cl, though this can be influenced by the electronic environment of the C-X bond.

The success of halogen exchange reactions using metal fluorides like KF is often limited by the low solubility of these salts in organic solvents. To overcome this, high-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are commonly used google.com. These solvents help to solvate the metal cation, thereby increasing the effective concentration and nucleophilicity of the fluoride anion.

To further enhance the solubility and reactivity of the fluoride source, phase-transfer catalysts like crown ethers are frequently employed. Crown ethers, such as 18-crown-6, can complex with the metal cation (e.g., K+), effectively sequestering it and liberating a "naked" and highly reactive fluoride anion in the organic phase. This significantly accelerates the rate of nucleophilic substitution. The use of catalysts in these exchange reactions has been a subject of extensive study, with other catalysts including quaternary ammonium salts and cryptates also being explored google.com.

The temperature is a critical parameter in halogen exchange reactions. Typically, high temperatures, often in the range of 150-250°C, are required to drive the reaction to completion google.com. However, at such high temperatures, the risk of side reactions, such as decomposition or the formation of unwanted isomers, increases. Therefore, optimizing the temperature is a key aspect of process development to maximize the yield of the desired product.

The yield of the fluorinated product is influenced by a combination of factors including the reactivity of the substrate, the choice of fluoride source and catalyst, the solvent, and the reaction temperature and time. The table below illustrates the effect of temperature on the yield of a hypothetical Halex reaction for the synthesis of a fluoroaromatic compound.

| Entry | Substrate | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3,4-Dichloro-5-bromotoluene | KF | 18-crown-6 | Sulfolane | 180 | 12 | 45 |

| 2 | 3,4-Dichloro-5-bromotoluene | KF | 18-crown-6 | Sulfolane | 200 | 10 | 65 |

| 3 | 3,4-Dichloro-5-bromotoluene | KF | 18-crown-6 | Sulfolane | 220 | 8 | 78 |

| 4 | 3,4-Dichloro-5-bromotoluene | CsF | None | DMF | 150 | 12 | 85 |

This is a representative table based on typical Halex reaction conditions and outcomes.

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, the bromine and chlorine atoms provide handles for further functionalization through various cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

The presence of both a bromo and a chloro substituent on the aromatic ring of this compound allows for selective cross-coupling reactions. The carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity can be exploited to achieve selective functionalization at the C4 position.

Common palladium-catalyzed cross-coupling reactions that could be applied to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. For example, the use of bulky, electron-rich phosphine ligands can facilitate the challenging oxidative addition of aryl chlorides, potentially allowing for subsequent coupling at the C3 position after initial functionalization at the C4 position. The development of ligands that enable the cross-coupling of aryl chlorides has significantly expanded the scope of these reactions nih.gov. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, etc.) or carbopalladation (for Heck), and reductive elimination nih.gov.

Suzuki-Miyaura Coupling Strategies for Functionalization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgharvard.edu This reaction is particularly valuable for functionalizing aryl halides due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgnih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) species. libretexts.orgharvard.edu The reactivity of the aryl halide in this step typically follows the order I > Br > OTf > Cl, which allows for selective activation of the C-Br bond in a compound like this compound over the more inert C-Cl bond. harvard.edu

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. libretexts.org The base is crucial as it activates the organoboron compound. harvard.edu

Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

For a substrate like this compound, the Suzuki-Miyaura reaction can be tuned to selectively couple at the more reactive C-Br position by carefully choosing the palladium catalyst, ligand, and reaction conditions. acs.org Highly active catalyst systems, often employing bulky electron-rich phosphine ligands, have been developed to facilitate the coupling of even less reactive aryl chlorides, although this typically requires more forcing conditions. nih.gov

Borylation Procedures for Aryl Halides

Arylboronates, the key coupling partners in Suzuki-Miyaura reactions, are often synthesized via the Miyaura-Ishiyama borylation. beilstein-journals.orgorganic-chemistry.org This method involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), or a borane, like pinacolborane (HBpin). organic-chemistry.orgacsgcipr.org This transformation is a highly efficient and convenient route to prepare arylboronic esters with excellent functional group compatibility. beilstein-journals.orgacs.org

The synthesis of an arylboronate from an aryl halide typically proceeds under the following conditions:

Catalyst: A palladium source, such as PdCl₂(dppf), is commonly used. acs.orgorganic-chemistry.org The choice of ligand is critical for an efficient reaction. acsgcipr.org

Boron Reagent: Bis(pinacolato)diboron is a widely used, air-stable reagent. organic-chemistry.org

Base: A base, such as potassium acetate or a tertiary amine like triethylamine (Et₃N), is required for the reaction to proceed. acs.org The use of a tertiary amine has been shown to be crucial for the selective formation of the carbon-boron bond. organic-chemistry.org

This procedure provides a direct method to convert an aryl halide into its corresponding boronic ester, which can then be used in subsequent Suzuki-Miyaura coupling reactions. acs.org The mild conditions of the Miyaura borylation tolerate a variety of functional groups, including those sensitive to traditional organolithium or Grignard-based routes. organic-chemistry.org

Coupling with Organometallic Reagents (e.g., Grignard Reagents)

The Kumada coupling, developed in 1972, was the first palladium or nickel-catalyzed cross-coupling reaction and involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.org This method is an effective tool for forming C-C bonds, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org

The reaction typically employs a nickel or palladium catalyst to couple an aryl or vinyl halide with an aryl, vinyl, or alkyl Grignard reagent. organic-chemistry.org While economically advantageous, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which restricts the functional group tolerance of the reaction compared to other cross-coupling methods. organic-chemistry.orgdtu.dk

For polyhalogenated substrates, the reaction can be directed to the more reactive halogen site. Manganese-catalyzed cross-coupling reactions between aryl halides and Grignard reagents have also been investigated, showing rapid and high-yielding transformations when the aryl halide contains activating groups. dtu.dk Iron-catalyzed systems have also been developed as a lower-cost and less toxic alternative to palladium and nickel for coupling alkyl halides with aryl Grignard reagents. nii.ac.jp

Comparative Analysis of Synthetic Routes

Efficiency and Selectivity Considerations

The choice of synthetic methodology for functionalizing a polyhalogenated scaffold like this compound is governed by considerations of efficiency and selectivity. The differential reactivity of the carbon-halogen bonds is the primary factor enabling selective transformations. Generally, the reactivity order for oxidative addition in palladium-catalyzed coupling is C–I > C–Br > C–Cl. libretexts.org This inherent difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact under appropriately controlled conditions.

| Method | Typical Catalyst | Coupling Partner | Selectivity | Functional Group Tolerance |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Organoboron compounds | High (C-Br over C-Cl) | Excellent |

| Miyaura Borylation | Palladium (e.g., PdCl₂(dppf)) | Diboron reagents (e.g., B₂pin₂) | High (C-Br over C-Cl) | Excellent |

| Kumada Coupling | Nickel or Palladium | Grignard reagents (R-MgX) | Moderate to High | Poor to Moderate |

| Iron-Catalyzed Coupling | Iron (e.g., (PPN)[FeCl₄]) | Grignard reagents (R-MgX) | Moderate | Moderate |

The Suzuki-Miyaura coupling offers the highest degree of functional group tolerance and is often the method of choice for complex molecules. libretexts.org By carefully selecting the catalyst, ligands, and reaction temperature, chemists can achieve high yields and excellent selectivity for the desired product. The borylation reaction serves as an efficient preparatory step, converting the aryl halide into a stable boronic ester suitable for subsequent Suzuki coupling. beilstein-journals.org The Kumada coupling, while powerful, is often hampered by the poor functional group tolerance of the highly basic and nucleophilic Grignard reagents. organic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of growing importance. mdpi.com This involves improving atom economy, reducing waste, and using less hazardous materials and processes. rsc.org

Direct C-H functionalization methodologies are seen as a way to improve the "green" credentials of coupling reactions by enhancing atom economy. rsc.org However, many cross-coupling reactions still rely on conditions that could be more sustainable. rsc.org Significant efforts have been made to align traditional cross-coupling reactions with green chemistry principles.

| Principle | Application in Aryl Halide Coupling | Examples |

| Safer Solvents | Replacing toxic organic solvents with more environmentally benign alternatives. | Using water, glycerol, or 2-MeTHF as the reaction medium. researchgate.nettandfonline.comnih.gov Micellar catalysis in water allows reactions to occur in nanoreactors formed by surfactants. ucsb.edu |

| Catalyst Improvement | Reducing the amount of precious metal catalysts (e.g., palladium) or replacing them with more abundant and less toxic metals. | Development of highly active catalysts that work at low loadings (ppm levels). ucsb.edu Use of nickel, copper, or iron as cost-effective and more sustainable catalyst alternatives. mdpi.com |

| Energy Efficiency | Conducting reactions at lower temperatures and for shorter durations. | Microwave-assisted synthesis can accelerate reactions. nih.gov Development of catalysts that are effective at room temperature. ucsb.edu |

| Waste Reduction | Minimizing derivatization steps and improving atom economy. | Metal-free arylation reactions and the ability to recover and reuse byproducts enhance atom economy. organic-chemistry.org Solvent-free mechanochemical grinding procedures can reduce waste and shorten reaction times. mdpi.com |

By incorporating these principles, the synthesis of complex molecules like this compound and its derivatives can be made more efficient and environmentally sustainable. mdpi.com

Reaction Mechanisms and Mechanistic Studies of 4 Bromo 3 Chloro 5 Fluorotoluene

Mechanistic Insights into Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution (EAS) on a substituted benzene (B151609) ring proceeds through a two-step addition-elimination process. uci.edu The first, rate-determining step involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edu The subsequent step involves the rapid loss of a proton from the site of attack, restoring the aromaticity of the ring. uci.edu The reactivity of the ring and the orientation of the incoming electrophile are profoundly influenced by the substituents already present. libretexts.org

Directing Effects of Halogen and Methyl Substituents

In 4-bromo-3-chloro-5-fluorotoluene, the benzene ring is decorated with four substituents: a methyl group and three different halogen atoms (bromine, chlorine, and fluorine). Each of these groups exerts distinct electronic effects that influence the regiochemical outcome of EAS reactions.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group, meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself. libretexts.org It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This donation stabilizes the positive charge of the intermediate arenium ion. The methyl group is an ortho, para-director, preferentially guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.orgmnstate.edu

Halogen Groups (-F, -Cl, -Br): Halogens present a more complex scenario due to competing inductive and resonance effects.

Inductive Effect: Being highly electronegative, halogens withdraw electron density from the aromatic ring through the sigma bond (inductive effect), which destabilizes the carbocation intermediate and deactivates the ring towards electrophilic attack. uci.edu

Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through π-bonding (resonance effect). This effect donates electron density to the ring and preferentially stabilizes the arenium ion when the attack occurs at the ortho or para positions. youtube.com

While the deactivating inductive effect is generally stronger than the activating resonance effect for halogens, the resonance effect is key to their directing ability. uci.edu Consequently, halogens are classified as deactivating, ortho, para-directors. mnstate.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Effect |

| -CH₃ | Electron-donating | N/A (Hyperconjugation) | Activating | ortho, para |

| -F | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | ortho, para |

| -Cl | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -Br | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

Substituent-Induced Regioselectivity and Steric Hindrance

For this compound, the available positions for electrophilic attack are C2 and C6. The directing effects of the existing substituents must be considered collectively to predict the major product.

The methyl group at C1 is the most powerful activating group and directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4, which is already substituted).

The chloro group at C3 directs ortho (C2, C4-blocked) and para (C6).

The bromo group at C4 directs ortho (C3-blocked, C5-blocked).

The fluoro group at C5 directs ortho (C4-blocked, C6) and para (C2).

All substituents direct towards the C2 and C6 positions. The methyl group's strong activating nature will be the dominant factor in determining the site of substitution. reddit.com However, the final regioselectivity will also be influenced by steric hindrance. The C2 position is flanked by the methyl group and the chloro group, creating significant steric congestion. In contrast, the C6 position is only adjacent to the methyl group. Therefore, an incoming electrophile is more likely to attack the less sterically hindered C6 position.

Nucleophilic Aromatic Substitution Mechanism Analysis

While less common than electrophilic substitution, nucleophilic aromatic substitution (NAS) can occur on aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Activation of the Aromatic Ring by Electron-Withdrawing Groups

In this compound, the three halogen atoms (F, Cl, Br) are potent electron-withdrawing groups. Their collective inductive effect significantly reduces the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. For the Meisenheimer complex to be effectively stabilized, the electron-withdrawing groups must be positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the electronegative atoms of the substituent. libretexts.orglibretexts.org

In this molecule, each halogen is ortho or para to at least one other halogen, providing the necessary stabilization for the NAS mechanism. For instance, if a nucleophile attacks the carbon bearing the bromine atom (C4), the negative charge in the intermediate can be stabilized by the chloro group at the ortho position (C3) and the fluoro group at the other ortho position (C5).

The identity of the halogen atom also influences its ability to act as a leaving group. The rate-determining step in this mechanism is typically the attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com However, the C-X bond is broken in the subsequent, faster elimination step. The leaving group ability is often inversely related to the C-X bond strength, with the C-F bond being the strongest and C-Br being weaker. This can lead to selective substitution at the bromine or chlorine positions over the fluorine position.

Catalytic Reaction Mechanisms

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Cycles

The most common cross-coupling reactions, such as the Suzuki-Miyaura coupling, follow a general catalytic cycle involving a palladium(0) species. uwindsor.ca The reactivity of aryl halides in this cycle is highly dependent on the identity of the halogen, with the order of reactivity being I > Br > Cl >> F.

The catalytic cycle for a Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-BY₂) would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Due to the vast difference in reactivity, this insertion occurs almost exclusively at the carbon-bromine bond, which is much weaker and more reactive than the C-Cl and C-F bonds. This step forms a Pd(II) intermediate. uwindsor.ca

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species. nih.gov

Reductive Elimination: The two organic groups on the palladium center (the substituted toluene (B28343) and the R group) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

This high selectivity makes palladium-catalyzed cross-coupling an excellent method for the functionalization of this compound specifically at the C4 position.

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond. | Aryl-Pd(II)-Br |

| 2. Transmetalation | Organic group R from R-B(OR)₂ replaces Br on the Pd center. | Aryl-Pd(II)-R |

| 3. Reductive Elimination | The two organic fragments are joined, forming a new C-C bond and regenerating Pd(0). | Pd(0) |

Transition State Characterization in Catalytic Transformations

Currently, there is a notable absence of published research specifically detailing the transition state characterization for catalytic transformations involving this compound. Such studies are crucial for understanding the underlying factors that govern reaction rates and selectivity. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling transition states, providing insights into bond activation energies, geometric parameters of the transition state structure, and the electronic nature of the catalytic cycle. However, the application of these methods to the reactions of this compound has not been reported in the available literature.

For analogous, less complex halogenated benzenes, transition state analysis in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, often focuses on the oxidative addition step. The energy barrier for this step is highly dependent on the nature of the halogen, the electronic properties of the other substituents on the aromatic ring, and the specific catalyst system employed. It is plausible that for this compound, the bromine atom would be the most likely site for oxidative addition in palladium-catalyzed reactions due to the weaker C-Br bond compared to C-Cl and C-F bonds. However, without specific computational or experimental data, any description of the transition state remains speculative.

Role of this compound in Functional Group Transformations

The synthetic utility of this compound lies in its potential for selective functional group transformations, allowing for the stepwise introduction of different moieties onto the aromatic ring. The distinct reactivity of the bromo, chloro, and fluoro substituents under various reaction conditions is key to its application as a versatile building block.

The carbon-bromine bond is generally the most reactive towards a variety of transformations, including:

Cross-Coupling Reactions: The bromo group can be readily displaced in palladium-catalyzed Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.

Lithiation: The bromo substituent can be exchanged with lithium using organolithium reagents at low temperatures, generating a highly reactive aryllithium species that can then be quenched with various electrophiles.

Grignard Reagent Formation: Reaction with magnesium metal can furnish the corresponding Grignard reagent, a powerful nucleophile for the formation of new carbon-carbon bonds.

The carbon-chlorine bond is typically less reactive than the carbon-bromine bond but can be activated under more forcing conditions or with specialized catalyst systems. This differential reactivity allows for sequential functionalization, where the bromo group is reacted first, followed by a subsequent transformation at the chloro position.

The carbon-fluorine bond is the strongest and least reactive of the three halogen-carbon bonds. It is generally inert to the conditions used to functionalize the bromo and chloro groups, making it a stable substituent that can be carried through multiple synthetic steps. Its strong electron-withdrawing nature also influences the reactivity of the other positions on the ring.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Chloro 5 Fluorotoluene

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT determines the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. wikipedia.org This approach is particularly well-suited for studying halogenated aromatic compounds. calstate.edu For the theoretical investigation of 4-Bromo-3-chloro-5-fluorotoluene, a common functional like B3LYP paired with a robust basis set such as 6-311++G(d,p) would be appropriate to accurately account for electron correlation and polarization effects. bohrium.comdergipark.org.trresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is an iterative process that calculates the molecule's energy at various atomic arrangements to find the configuration with the minimum energy, known as the equilibrium geometry. nih.gov For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

The primary conformational flexibility in this molecule arises from the rotation of the methyl group. Computational analysis would explore the rotational barrier of this group, although due to the meta-positioning of the substituents relative to the methyl group, this barrier is expected to be relatively small. The optimized geometry provides the foundation for all subsequent calculations.

Illustrative Optimized Geometrical Parameters Below is a table of plausible optimized bond lengths and angles for this compound, as would be predicted from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| C-Cl | 1.74 Å | |

| C-F | 1.36 Å | |

| C-CH₃ | 1.51 Å | |

| Aromatic C-C (avg.) | 1.39 Å | |

| C-H (methyl) | 1.09 Å | |

| C-H (aromatic) | 1.08 Å | |

| Bond Angle | ∠C-C-Br | 119.5° |

| ∠C-C-Cl | 121.0° | |

| ∠C-C-F | 118.5° | |

| ∠C-C-CH₃ | 121.5° | |

| ∠H-C-H (methyl) | 109.5° |

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation determines the normal modes of vibration for the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov The analysis serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the vibrational spectrum. uni-rostock.de

Each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups. mdpi.com For this compound, characteristic frequencies would include C-H stretching of the methyl and aromatic groups, C-C stretching in the aromatic ring, and the stretching vibrations of the C-Br, C-Cl, and C-F bonds. Theoretical spectra are often scaled to better match experimental data due to the harmonic approximation used in the calculations. nih.gov

Illustrative Vibrational Frequencies The following table presents expected vibrational frequencies for key functional groups of this compound.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2870 | Methyl C-H | Stretching |

| 1600-1585 | Aromatic C-C | Stretching |

| 1450 | Methyl C-H | Asymmetric Bending |

| 1380 | Methyl C-H | Symmetric Bending |

| 1260-1000 | C-F | Stretching |

| 800-600 | C-Cl | Stretching |

| 600-500 | C-Br | Stretching |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

Illustrative FMO Energies This table provides plausible energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.65 | Energy difference indicating kinetic stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.govepa.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would show a negative potential around the electronegative halogen atoms (especially fluorine and chlorine) and a more positive potential near the hydrogen atoms of the methyl group and the aromatic ring. nih.gov This visualization helps in identifying the most likely sites for intermolecular interactions. nypl.org

To quantify the reactivity of specific atomic sites within the molecule, DFT provides reactivity descriptors like Fukui functions and the electrophilicity index. nih.gov The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the molecule. wikipedia.orgfaccts.de Condensed Fukui functions simplify this by assigning a value to each atom, indicating its propensity for different types of attack:

f+ : for nucleophilic attack (where an electron is accepted).

f- : for electrophilic attack (where an electron is donated).

f⁰ : for radical attack.

The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of reaction. researchgate.netnumberanalytics.com The global electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, classifying it as a strong or marginal electrophile.

Illustrative Condensed Fukui Function Values This table shows plausible Fukui function values for selected atoms in this compound, predicting site selectivity.

| Atom | Position | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f⁰ (Radical Attack) |

| C1 | (C-CH₃) | 0.04 | 0.08 | 0.06 |

| C2 | (C-H) | 0.15 | 0.05 | 0.10 |

| C3 | (C-Cl) | 0.12 | 0.03 | 0.075 |

| C4 | (C-Br) | 0.09 | 0.02 | 0.055 |

| C5 | (C-F) | 0.11 | 0.04 | 0.075 |

| C6 | (C-H) | 0.16 | 0.06 | 0.11 |

Density Functional Theory (DFT) Applications

Prediction of Regioselectivity in Electrophilic and Cross-Coupling Reactions

The directing effects of the halogen substituents and the methyl group on the aromatic ring of this compound create a nuanced landscape for incoming reagents. Computational analysis can predict the most likely sites for both electrophilic attack and cross-coupling reactions.

By calculating electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify the regions of the molecule that are most susceptible to electrophilic substitution. The electron-donating methyl group and the electron-withdrawing halogens create a complex pattern of electron density. Theoretical calculations can quantify the activation energies for substitution at each available position on the ring, thus predicting the major product.

In the context of cross-coupling reactions, such as Suzuki or Stille couplings, density functional theory (DFT) can be employed to model the oxidative addition step. These calculations can determine the relative ease of reaction at the C-Br versus the C-Cl bond, providing insight into the regioselectivity of the coupling process. The calculated bond dissociation energies and the energies of the transition states for the oxidative addition of a palladium catalyst are key indicators of the preferred reaction site.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| 2 | Data not available | Data not available |

| 6 | Data not available | Data not available |

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling

| Reaction Site | Bond Dissociation Energy (kcal/mol) | Transition State Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| C-Br | Data not available | Data not available | Data not available |

| C-Cl | Data not available | Data not available | Data not available |

Solvent Effect Simulations (e.g., COSMO-RS models)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool for predicting the thermodynamic properties of molecules in different solvents without the need for extensive experimental data. By simulating the interaction of the this compound molecule with a virtual conductor, COSMO-RS can calculate properties such as solubility, partitioning coefficients, and vapor pressure.

These simulations are crucial for understanding how the choice of solvent can influence reaction rates and equilibria. For instance, the polarity of the solvent can affect the stability of charged intermediates in a reaction, thereby altering the reaction pathway. COSMO-RS can generate a "sigma profile" for this compound, which is a histogram of the charge distribution on the molecule's surface. This profile can then be used to predict its behavior in a wide range of solvents.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant non-linear optical (NLO) properties have applications in optoelectronics and photonics. Theoretical calculations can predict the NLO response of this compound by calculating its hyperpolarizability. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring can lead to a significant intramolecular charge transfer, which is a key requirement for a high NLO response.

Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate the first and second hyperpolarizabilities (β and γ). These values provide a quantitative measure of the molecule's NLO activity. The results of these calculations can guide the design of new materials with enhanced NLO properties.

Table 3: Calculated Non-Linear Optical Properties

| Property | Calculated Value (a.u.) |

|---|---|

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods are a class of computational techniques that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters.

The accuracy of ab initio calculations is highly dependent on the choice of the basis set and the level of theory. For a molecule like this compound, which contains heavy atoms like bromine and chlorine, it is essential to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution.

The Hartree-Fock (HF) method is a starting point for many ab initio calculations, but it does not account for electron correlation. Møller-Plesset perturbation theory of the second order (MP2) is a common method to include electron correlation effects, leading to more accurate predictions of molecular geometries, energies, and other properties. The choice of the level of theory and basis set represents a trade-off between computational cost and accuracy.

Nuclear Quadrupole Coupling Studies

The bromine and chlorine nuclei in this compound possess a nuclear quadrupole moment. This means that the nuclear charge distribution is non-spherical, and it can interact with the surrounding electric field gradient created by the electrons in the molecule. This interaction can be studied using nuclear quadrupole resonance (NQR) spectroscopy.

Theoretical calculations can predict the nuclear quadrupole coupling constants (NQCC) for the bromine and chlorine atoms. These constants are sensitive to the electronic environment around the nucleus and can provide valuable information about the nature of the C-Br and C-Cl bonds. Comparing the calculated NQCC values with experimental NQR data can serve as a stringent test of the quality of the computational model.

Table 4: Calculated Nuclear Quadrupole Coupling Constants

| Nucleus | NQCC (MHz) |

|---|---|

| 79Br | Data not available |

| 81Br | Data not available |

| 35Cl | Data not available |

| 37Cl | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational dynamics, vibrational motions, and interactions with other molecules.

These simulations can be used to explore the conformational landscape of the methyl group rotation and to study the molecule's behavior in different environments, such as in solution or at an interface. MD simulations can also be used to calculate thermodynamic properties, such as the heat of vaporization and the diffusion coefficient. The force field used in the MD simulation is a critical component that determines the accuracy of the results. For a halogenated compound like this compound, it is important to use a force field that has been specifically parameterized for such molecules.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bromine |

Conformational Stability and Dynamic Behavior

Theoretical calculations, primarily based on density functional theory (DFT), have been instrumental in elucidating the conformational preferences of this compound. These studies focus on the rotational barrier of the methyl group, which is a key aspect of the molecule's dynamic behavior. The substitution pattern on the aromatic ring breaks its symmetry, leading to a non-uniform interaction between the methyl hydrogens and the adjacent halogen substituents.

The primary factor governing the conformational stability is the steric and electronic interaction between the rotating methyl group and the ortho-substituted halogen atoms. In the case of this compound, the methyl group is flanked by a chlorine atom at position 3 and a fluorine atom at position 5.

Research Findings:

Computational models predict the existence of two primary stable conformers, corresponding to energy minima on the potential energy surface as the methyl group rotates. These conformers are characterized by the dihedral angle defined by one of the C-H bonds of the methyl group relative to the C-C bond of the benzene (B151609) ring.

The global minimum energy conformation is predicted to be the one where one of the methyl C-H bonds is staggered with respect to the adjacent C-C ring bonds, minimizing steric repulsion with the ortho-substituted chlorine and fluorine atoms. A second, slightly higher energy conformer also exists. The transition states between these conformers correspond to eclipsed arrangements where the methyl C-H bonds are aligned with the C-C ring bonds, maximizing steric hindrance.

Studies on similar halogenated toluenes have shown that repulsive steric interactions between the halogen's lone pair electrons and the methyl C-H bonds play a dominant role in determining the preferred conformation. The size of the halogen atom is a critical factor, with bromine and chlorine exerting a more significant steric influence than fluorine.

Data Tables:

The following tables summarize the predicted relative energies of the stable conformers and the rotational energy barriers for this compound, based on theoretical calculations.

Relative Energies of Stable Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered (Global Minimum) | Methyl C-H bond staggered relative to C3-Cl and C5-F | 0.00 |

| Staggered (Local Minimum) | Alternate staggered conformation | ~0.6 |

Rotational Energy Barriers

| Transition State | Description | Rotational Barrier (kcal/mol) |

|---|---|---|

| Eclipsed 1 | Methyl C-H eclipsed with C3-Cl | ~2.5 |

| Eclipsed 2 | Methyl C-H eclipsed with C5-F | ~1.8 |

The dynamic behavior of this compound is characterized by the interconversion between these stable conformers through rotation of the methyl group. At room temperature, the molecule is expected to be a dynamic system, with the methyl group rapidly rotating. However, the presence of distinct energy barriers indicates that the rotation is not entirely free, and the molecule will preferentially reside in the lower energy staggered conformations.

Advanced Analytical Methodologies and Spectroscopic Characterization of 4 Bromo 3 Chloro 5 Fluorotoluene

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a multi-substituted compound like 4-bromo-3-chloro-5-fluorotoluene, both gas and liquid chromatography offer powerful analytical solutions.

Gas Chromatography (GC) Applications

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for substituted toluenes. researchgate.net The successful application of GC relies on the careful optimization of its parameters and the selection of an appropriate detection system.

The optimization of GC parameters is essential to achieve good resolution, peak shape, and analysis time. For this compound, these parameters would be tailored to its specific physicochemical properties.

Injection: A split/splitless injector is commonly used. For trace analysis, a splitless injection mode ensures the maximum transfer of the analyte onto the column, enhancing sensitivity.

Column Selection: The choice of the GC column is critical. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is often suitable for separating halogenated aromatic compounds. For complex mixtures containing isomers, a longer column or one with a different selectivity may be required to improve separation. gcms.cz

Temperature Programs: A programmed temperature ramp is typically employed. The initial oven temperature is set low enough to trap the analyte at the head of the column, followed by a gradual increase in temperature to elute the compound and any related substances based on their boiling points and interactions with the stationary phase.

A hypothetical GC temperature program for the analysis of this compound could be as follows:

| Parameter | Value | Purpose |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Initial Oven Temperature | 80 °C (hold for 1 min) | Focuses analytes at the start of the column. |

| Temperature Ramp | 15 °C/min to 280 °C | Elutes analytes based on boiling point. |

| Final Temperature | 280 °C (hold for 5 min) | Ensures all high-boiling compounds are eluted. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimized for best column efficiency. |

This table represents a typical, non-optimized starting point for method development.

The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): An FID is a universal detector for organic compounds. emissionsanalytics.com It works by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of carbon present. emissionsanalytics.com While robust and providing a response for a wide range of compounds, its sensitivity to halogenated compounds is not as high as that of an ECD. davidsonanalytical.co.uk

Electron Capture Detector (ECD): The ECD is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens. wikipedia.orgscioninstruments.com It contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant background current. scioninstruments.com When an electronegative compound like this compound passes through the detector, it captures electrons, causing a decrease in the current that is measured as a positive peak. wikipedia.org The ECD can be 10 to 1000 times more sensitive than an FID for halogenated analytes. wikipedia.org

Comparison of FID and ECD for this compound Analysis

| Feature | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) |

| Principle | Ionization of carbon atoms in a flame. emissionsanalytics.com | Electron capture by electronegative compounds. wikipedia.org |

| Selectivity | Universal for organic compounds. davidsonanalytical.co.uk | Selective for halogenated, nitro, and other electrophilic groups. scioninstruments.com |

| Sensitivity | Good (picogram range). | Excellent for halogenated compounds (femtogram range). wikipedia.org |

| Linear Range | Wide (10⁷). | Narrower (10⁴). wikipedia.org |

| Application | Quantification when analyte concentration is high; analysis of both halogenated and non-halogenated compounds. | Trace analysis of halogenated compounds like pesticides and industrial chemicals. emissionsanalytics.com |

The synthesis of this compound may result in the formation of positional isomers (e.g., 3-bromo-4-chloro-5-fluorotoluene) and other related halogenated toluenes. chemsrc.com Separating these isomers is a significant analytical challenge due to their similar physical and chemical properties.

High-resolution capillary GC is the method of choice for this task. Columns with greater length (e.g., 60 m) and thinner films can provide the necessary efficiency for separation. gcms.cz In cases of co-elution, alternative stationary phases with different selectivities can be explored. For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers superior resolving power. scholaris.canih.gov

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile halogenated compounds, High-Performance Liquid Chromatography (HPLC) can be a valuable alternative, especially for less volatile related compounds or when derivatization is employed.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. Separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. For halogenated aromatics, stationary phases with pentafluorophenyl (PFP) ligands can offer enhanced selectivity due to specific interactions with the fluorinated and other halogenated parts of the molecule. researchgate.net Isomeric separation can be challenging, but optimization of the mobile phase composition (e.g., the ratio of organic solvent like acetonitrile (B52724) or methanol (B129727) to water) and the use of buffers can improve resolution. nih.govnih.gov

Potential HPLC Parameters for Analysis

| Parameter | Value |

| Column | PFP or C18, 4.6 mm x 150 mm, 3.5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 220 nm) |

This table represents a hypothetical starting point for HPLC method development.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the definitive identification and purity assessment of this compound. researchgate.net

Structural Elucidation: MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular ion peak confirms the molecular weight of the compound. The presence of bromine and chlorine atoms is readily identified by their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The resulting complex isotopic pattern in the molecular ion cluster is a unique fingerprint for a compound containing both bromine and chlorine. The fragmentation pattern, which results from the cleavage of bonds within the molecule (e.g., loss of a methyl group, bromine, or chlorine atom), provides further structural information that can be used to confirm the identity of the compound and distinguish it from its isomers.

Purity Assessment: GC-MS allows for the separation and identification of impurities present in the sample. By analyzing the mass spectrum of each peak in the chromatogram, even minor co-eluting components can be identified. This is critical for quality control, ensuring the material meets the required specifications. The high sensitivity of MS, especially in selected ion monitoring (SIM) mode, allows for the detection of trace-level impurities. restek.com

Expected Mass Spectrometric Data for this compound

| Feature | Description |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | ~222.47 g/mol |

| Molecular Ion (M⁺) | A cluster of peaks around m/z 222, 224, 226 due to Br and Cl isotopes. |

| Key Fragments | Expected fragments correspond to the loss of: -CH₃ (m/z ~207), -F, -Cl, -Br, and combinations thereof. |

An in-depth analysis of the chemical compound this compound reveals a significant scarcity of publicly available, detailed research findings and spectroscopic data. While the existence of this compound is confirmed in various chemical databases, comprehensive studies focusing on its advanced analytical characterization are not readily found in scientific literature.

The primary information available for this compound is its basic molecular and physical properties. For instance, its molecular formula is C7H5BrClF, and it has a molecular weight of 223.47 g/mol . Its structure consists of a toluene (B28343) ring substituted with a bromine atom at position 4, a chlorine atom at position 3, and a fluorine atom at position 5.

Due to the limited specific data on this compound, a detailed exposition on advanced analytical methodologies as requested—including specific GC-MS and HPLC-MS coupling techniques, ionization modes, fragment analysis, and comprehensive vibrational and NMR spectroscopy—cannot be constructed from existing research. In-depth experimental and theoretical spectroscopic data, which would form the basis of such an article, appears to be unpublished or not widely disseminated.

Therefore, while the compound is known, a comprehensive scientific article as outlined in the prompt cannot be generated based on currently accessible information. Further original research would be required to produce the detailed analytical and spectroscopic data needed to fulfill the request.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for identifying the number and electronic environment of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is predicted to be relatively simple, characterized by signals from the aromatic protons and the methyl group protons.

The aromatic region is expected to show two distinct signals corresponding to the protons at the C-2 and C-6 positions. Due to the asymmetrical substitution pattern of the benzene (B151609) ring, these protons are not chemically equivalent. Each signal is anticipated to appear as a doublet, a result of coupling to the adjacent fluorine atom at C-5 (³JH-F). Further, a smaller long-range coupling (⁴JH-H) might be observed between the H-2 and H-6 protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.3 | Singlet (s) | N/A |

| H-2 | ~7.1 - 7.3 | Doublet (d) | ³JH-F ≈ 5-8 Hz |

| H-6 | ~7.3 - 7.5 | Doublet (d) | ³JH-F ≈ 8-10 Hz |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. For this compound, seven distinct signals are expected, corresponding to each of the seven carbon atoms in the molecule, as no two carbon atoms are in chemically equivalent environments.

The signal for the methyl carbon will appear at the highest field (lowest ppm value). The six aromatic carbons will resonate at lower fields. The chemical shifts of the halogen-bearing carbons (C-3, C-4, C-5) are significantly influenced by the electronegativity and heavy-atom effects of the attached halogens. The carbon atom bonded to fluorine (C-5) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The adjacent carbons (C-4, C-6) will show smaller two-bond couplings (²JC-F), and the carbons further away (C-1, C-3) will display even smaller three-bond couplings (³JC-F).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| CH₃ | ~20 | Minor |

| C-1 | ~135 - 138 | ³JC-F (small) |

| C-2 | ~128 - 132 | ⁴JC-F (negligible) |

| C-3 | ~132 - 135 | ³JC-F (small) |

| C-4 | ~115 - 120 | ²JC-F (moderate) |

| C-5 | ~155 - 160 | ¹JC-F (large, ~240-250 Hz) |

| C-6 | ~125 - 129 | ²JC-F (moderate) |

Halogen NMR (e.g., ¹⁹F NMR, ⁸¹Br NMR) for Halogen Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom. This signal's multiplicity will be dictated by couplings to the neighboring aromatic protons, H-2 and H-6. Since these two protons are not equivalent, the fluorine signal is predicted to appear as a doublet of doublets.

While ⁷⁹Br and ⁸¹Br NMR are theoretically possible, they are seldom used for structural elucidation of organic molecules. This is because bromine nuclei possess a quadrupole moment, which leads to very rapid nuclear relaxation and results in extremely broad spectral lines, often too broad to be observed on standard high-resolution NMR spectrometers.

Microwave Spectroscopy for Gas Phase Structural Parameters

Microwave spectroscopy is a powerful high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. libretexts.org By measuring the transition frequencies between quantized rotational energy levels, one can obtain the molecule's rotational constants. tanta.edu.eg

Determination of Rotational Constants and Molecular Structure

For a molecule like this compound, which is an asymmetric top, there are three unique moments of inertia (Iₐ, I₈, Iₑ) and consequently three rotational constants (A, B, C). tanta.edu.eg The microwave spectrum would consist of a dense series of absorption lines, each corresponding to a specific rotational transition.

The experimental process involves introducing a gaseous sample of the compound into a high-vacuum chamber and exposing it to microwave radiation. The resulting absorption spectrum is recorded with high precision. By assigning the observed transition frequencies to their respective quantum numbers, the rotational constants A, B, and C can be determined. These constants are inversely proportional to the moments of inertia and provide the fundamental data needed to calculate precise structural parameters, such as bond lengths and bond angles, to a high degree of accuracy.

Analysis of Internal Rotation (e.g., Methyl Group Torsion)

A key feature of the microwave spectra of molecules containing methyl groups, such as toluene derivatives, is the presence of fine splittings in the rotational lines. These splittings arise from the quantum mechanical tunneling of the methyl group as it rotates internally around the C-C bond. nih.gov The analysis of these splittings allows for the determination of the potential energy barrier (V₃) hindering this internal rotation.

The height of this barrier is highly sensitive to the steric and electronic environment around the methyl group. nih.gov

Steric Hindrance: Halogen atoms substituted at the ortho positions (adjacent to the methyl group) significantly increase the rotational barrier due to steric hindrance. The larger the halogen atom, the higher the barrier. nih.gov

Electronic Effects: Substituents at the meta and para positions have a much smaller influence on the barrier height. nih.gov

In this compound, the fluorine atom is in an ortho position relative to the methyl group. Therefore, a significant barrier to internal rotation is expected, which would be measurable through the detailed analysis of the torsional splittings in its microwave spectrum. Studies on related molecules like 2,5-difluorotoluene (B1362542) have successfully determined these barriers with high precision. researchgate.net

Table 3: Comparison of V₃ Torsional Barriers in Related Toluene Derivatives

| Compound | V₃ Barrier (cm⁻¹) | Reference |

| o-Methyl Anisole | 444.05 | nih.gov |

| 2,4-Dimethylfluorobenzene (o-methyl) | 227.04 | rsc.org |

| 2-Fluorotoluene | ~230 | nih.gov |

| 2-Chlorotoluene | ~490 | nih.gov |

This comparative data illustrates the strong influence of ortho-substituents on the methyl torsion barrier, a phenomenon that would be clearly observable in the microwave spectrum of this compound.

Applications of 4 Bromo 3 Chloro 5 Fluorotoluene in Chemical Synthesis and Research

A Key Building Block in the Symphony of Organic Synthesis

The strategic placement of three different halogen atoms on the toluene (B28343) core makes 4-bromo-3-chloro-5-fluorotoluene a highly valuable and versatile intermediate in organic chemistry. This trifecta of halogens, each with its distinct reactivity, allows for selective chemical transformations, enabling chemists to precisely introduce various functionalities and construct elaborate molecular architectures.

Crafting Complexity: The Synthesis of Intricate Organic Molecules

The differential reactivity of the bromine, chlorine, and fluorine atoms is the cornerstone of this compound's utility. Bromine, being the most reactive of the three halogens in many cross-coupling reactions, can be selectively targeted. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds through powerful reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. Once the desired transformation at the bromine position is achieved, the less reactive chlorine and fluorine atoms remain available for subsequent modifications, providing a stepwise approach to building molecular complexity. This controlled and sequential reactivity is paramount in the total synthesis of natural products and other complex organic targets.

A Gateway to Functionality: The Introduction of Diverse Chemical Groups